(E)-4-(Dimethylamino)-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]but-2-enamide
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Overview
Description
(E)-4-(Dimethylamino)-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]but-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a methoxyacetyl group, and an azetidine ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]but-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions where a dimethylamine source reacts with an intermediate compound.
Attachment of the Methoxyacetyl Group: This step can be carried out using esterification or acylation reactions, where methoxyacetic acid or its derivatives are used as reagents.
Formation of the But-2-enamide Moiety: This involves the formation of the double bond and the amide group, typically through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Dimethylamino)-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions in the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]but-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
N-(3-Aminopropyl)methacrylamide hydrochloride: Another related compound with different functional groups and applications.
2-(Dimethylamino)ethyl methacrylate: Similar in having a dimethylamino group but differs in other structural aspects.
Uniqueness
(E)-4-(Dimethylamino)-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]but-2-enamide is unique due to its combination of functional groups and the presence of the azetidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]but-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-13(9-16(10-13)12(18)8-19-4)14-11(17)6-5-7-15(2)3/h5-6H,7-10H2,1-4H3,(H,14,17)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVDVUFSRSCXRS-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)COC)NC(=O)C=CCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C1)C(=O)COC)NC(=O)/C=C/CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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